molecular formula C15H19N5O B4489049 N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4489049
M. Wt: 285.34 g/mol
InChI Key: BBFVOEMPRYOUDS-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a tetrazole moiety at the 3-position of the benzamide core and a 2-methylcyclohexyl group attached to the amide nitrogen. The tetrazole group, a five-membered aromatic heterocycle containing four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(2-methylcyclohexyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-5-2-3-8-14(11)17-15(21)12-6-4-7-13(9-12)20-10-16-18-19-20/h4,6-7,9-11,14H,2-3,5,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFVOEMPRYOUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylcyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s stability and functional groups make it suitable for use in the development of new materials, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological pathways involving tetrazole-containing compounds.

    Industrial Applications: The compound’s chemical properties may make it useful in various industrial processes, such as catalysis or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to metal ions or active sites in proteins. The 2-methylcyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Table 1: Comparison with Fluorinated Analogues

Property N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide N-(2-methylcyclohexyl)-pentafluoro-benzamide
Substituent on Benzamide 3-(1H-tetrazol-1-yl) 2,3,4,5,6-pentafluoro
Bioisostere Tetrazole (carboxylic acid mimic) Fluorine (electron-withdrawing)
Metabolic Stability Likely high (tetrazole resistance to hydrolysis) High (hydroxylation only on cyclohexane)
Cramer Classification Not reported Class III

Analogues with Hydroxyalkyl and Aromatic Substituents

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

  • Structural Differences : Features a hydroxyethyl group instead of methylcyclohexyl and a methyl group instead of tetrazole.
  • Applications : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property less likely in the target compound due to steric hindrance from the methylcyclohexyl group .
  • Synthesis: Synthesized via 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, contrasting with the likely coupling of tetrazole-containing benzoyl chloride with 2-methylcyclohexylamine for the target compound .

N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives ():

  • Structural Differences: These compounds incorporate amino-hydroxy-phenylpropan-2-yl groups and alkoxybenzamide substituents.

Heterocyclic and Hydrazide Analogues

N’-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ():

  • Structural Differences : Hydrazide linkages and benzimidazole substituents differ from the tetrazole and methylcyclohexyl groups.
  • Pharmacological Potential: Benzimidazole derivatives are known for antimicrobial activity, whereas tetrazole-containing compounds are explored for angiotensin II receptor antagonism, suggesting divergent therapeutic applications .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine ():

  • Structural Differences : A benzodithiazine core with hydrazine and chloro/methyl groups.
  • Electronic Properties : Sulfur atoms in the dithiazine ring increase electron density, whereas the tetrazole’s electron-deficient nature may alter redox stability .

Tetrazole-Containing Analogues

2-(1H-Tetrazol-1-yl)acetic acid derivatives ():

  • Functional Similarities : The tetrazole group in these impurities mirrors the target compound’s substituent, suggesting shared metabolic pathways (e.g., hydrolysis resistance).
  • Synthetic Challenges : Tetrazole introduction often requires azide-based cyclization, which may pose safety risks compared to the triazole synthesis described in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling a benzamide precursor (e.g., 3-(1H-tetrazol-1-yl)benzoic acid) with 2-methylcyclohexylamine via carbodiimide-mediated amide bond formation. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst choice (e.g., HOBt/DCC) critically affect yield and purity .
  • Key Considerations : Monitor intermediates using TLC and purify via column chromatography. Yield optimization may require iterative adjustment of stoichiometry and exclusion of moisture .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and hydrogen-bonding patterns .
  • Spectroscopy : 1H/13C NMR (DMSO-d6) identifies proton environments (e.g., tetrazole NH at δ ~9.5 ppm, cyclohexyl CH3 at δ ~1.2 ppm). HRMS validates molecular mass .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., N-(4-phenoxyphenyl)-3-(tetrazol-1-yl)benzamide) to confirm regioselectivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach :

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
    • Controls : Include positive controls (e.g., staurosporine for apoptosis) and structurally related analogs to establish baseline activity .

Advanced Research Questions

Q. How do substituent variations (e.g., methylcyclohexyl vs. fluorophenyl) impact structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Comparative synthesis : Prepare analogs with substituents like 4-fluorophenyl or 3-methoxyphenyl and compare bioactivity .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate electronic effects (HOMO-LUMO gaps) with binding affinity to targets like EGFR .
    • Data Interpretation : Chlorine/fluorine substituents enhance lipophilicity (logP) and membrane permeability, while methoxy groups improve solubility but reduce potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Analysis Framework :

  • Meta-analysis : Compare IC50 values from independent studies, accounting for assay conditions (e.g., pH, serum concentration) .
  • Orthogonal assays : Validate conflicting results (e.g., antioxidant vs. pro-oxidant effects) using multiple methods (e.g., DPPH radical scavenging and ROS detection) .
    • Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain variability or compound aggregation; use dynamic light scattering (DLS) to assess solubility .

Q. How can computational methods predict metabolic stability and toxicity profiles?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes .
  • Molecular Dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hot spots (e.g., tetrazole ring oxidation) .
    • Validation : Correlate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
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N-(2-methylcyclohexyl)-3-(1H-tetrazol-1-yl)benzamide

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